N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 392241-72-4
VCID: VC4997384
InChI: InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

CAS No.: 392241-72-4

Cat. No.: VC4997384

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide - 392241-72-4

Specification

CAS No. 392241-72-4
Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Standard InChI Key PZXDOKTWAIXURB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Introduction

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This specific compound integrates a thiadiazole ring with a chlorophenyl group and a methoxybenzamide moiety, which can enhance its lipophilicity and biological activity.

Synthesis Steps:

  • Formation of Thiadiazole Core: This involves cyclization reactions using thiosemicarbazides or thiosemicarbazones with appropriate reagents.

  • Introduction of Chlorophenyl Group: Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl group.

  • Coupling with 4-Methoxybenzamide: The final step involves coupling the chlorophenyl-substituted thiadiazole with 4-methoxybenzamide using coupling agents.

Biological Activities

Thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, have shown potential in various biological activities due to their structural features. The presence of the chlorophenyl group enhances lipophilicity and electron-withdrawing characteristics, which can improve interactions with biological targets .

Potential Applications:

  • Antimicrobial Activity: Thiadiazoles have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines .

  • Anti-inflammatory Activity: Certain thiadiazole compounds have been studied for their anti-inflammatory potential, including inhibition of enzymes like 5-lipoxygenase .

Data Table: Biological Activities of Related Thiadiazole Derivatives

CompoundBiological ActivityCell Line/TargetIC50/Activity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideAnticancerSK-MEL-24.27 µg/mL
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory5-LOXIn silico docking
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial & AnticancerVarious bacterial strains and MCF7Variable

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